![molecular formula C20H13N5O5 B2771147 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide CAS No. 68501-71-3](/img/structure/B2771147.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It demonstrates significant anti-proliferative activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of benzimidazole-based molecules, chalcone molecules, benzamide derived products, and styrene-based compounds . An attempt was made to synthesize and characterize a series of these hybridized molecules .
Molecular Structure Analysis
The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .
Chemical Reactions Analysis
The study of similar compounds reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, yield, and Rf values of one such compound were determined .
Applications De Recherche Scientifique
- Pd (II) Complex : Researchers have designed a Pd (II) complex using this compound as a ligand. The complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma. It significantly inhibited EAC cell growth and extended survivability in an in vivo tumor model .
- Mechanism : The Pd (II) complex exerts its antitumor effect through antiangiogenic activity and apoptosis promotion. DNA condensation and FACS analysis confirmed apoptosis, and the complex’s binding to DNA further validated its inhibition ability .
- PqsR Inhibition : The compound has been investigated for its potential to block the AQ signaling pathway in bacteria. Inhibition of PqsR reduces the transcription of pqsA-lux genes, leading to decreased luminescence. This property could be harnessed for antibacterial drug development .
- General Applications : Imidazole-containing compounds, including this one, have shown promise in drug development. Their diverse pharmacological activities make them attractive candidates for various therapeutic applications .
- C–N Bond Formation : Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method involves the reaction of an aromatic aldehyde with o-phenylenediamine, providing a useful route for constructing C–N bonds .
- Apoptotic Characteristics : The Pd (II) complex derived from this compound exhibits strong π–π stacking interactions with DNA base pairs. Molecular docking studies confirm its inhibition ability, suggesting potential applications in DNA-targeted therapies .
Anticancer Potential
Antibacterial Activity
Imidazole-Based Therapeutics
Synthetic Methodology
DNA Interaction Studies
Drug Development Prospects
Mécanisme D'action
Orientations Futures
The research on similar compounds fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology . The need for an urgent alternative or a search for unexplored classes of substances against cancer cells remained the foremost need amongst scientists .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFNXWFPJIUZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.